molecular formula C14H15NO2 B8408480 (2-Methyl-quinolin-6-yl)-acetic acid ethyl ester

(2-Methyl-quinolin-6-yl)-acetic acid ethyl ester

Cat. No. B8408480
M. Wt: 229.27 g/mol
InChI Key: YIJORLDOYAMQQN-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

To a solution of (2-methyl-quinolin-6-yl)-acetic acid ethyl ester (100 mg, 0.436 mmol) in methanol (2 mL) was added 4 M aqueous solution of lithium hydroxide (0.55 mL, 2.18 mmol). The reaction mixture was stirred at room temperature for 14 h then it was concentrated in vacuo, diluted with water, and treated with 1 N aqueous hydrochloric acid until pH 5. The aqueous layer was extracted with ethyl acetate (3×), and the combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to provide 19 mg of product as a light beige solid. 1H NMR 500 MHz (DMSO) δ 2.65 (s, 3H), 3.76 (s, 2H), 7.40 (d, 1H), 7.60 (dd, 1H), 7.77 (d, 1H), 7.86 (d, 1H), 8.20 (d, 1H); MS (m/z) 202 [M+H+]+.
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[C:11]([CH3:16])[CH:10]=[CH:9]2)C.[OH-].[Li+]>CO>[CH3:16][C:11]1[CH:10]=[CH:9][C:8]2[C:13](=[CH:14][CH:15]=[C:6]([CH2:5][C:4]([OH:17])=[O:3])[CH:7]=2)[N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(CC=1C=C2C=CC(=NC2=CC1)C)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.55 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
ADDITION
Type
ADDITION
Details
treated with 1 N aqueous hydrochloric acid until pH 5
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1=NC2=CC=C(C=C2C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: CALCULATEDPERCENTYIELD 21.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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